molecular formula C27H28N6O3S B2692753 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714939-85-2

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2692753
CAS No.: 714939-85-2
M. Wt: 516.62
InChI Key: RZCUZMOJMFCUBW-UHFFFAOYSA-N
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Description

The compound “7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a benzoxazole derivative . Benzoxazole derivatives have been studied for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including this compound, can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectrometry .

Scientific Research Applications

Psychopharmacological Applications

Research has explored the psychopharmacological potential of purine-2,6-dione derivatives, focusing on their interaction with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) due to their significant implications in mood and anxiety disorders. For instance, certain 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives have been identified as potent ligands for these receptors, displaying antidepressant and anxiolytic properties in vivo. Modifications in the arylalkyl/allyl substituent in position 7 of purine-2,6-dione have opened avenues for designing new serotonin ligands, highlighting the compound's relevance in developing psychotropic therapies (Chłoń-Rzepa et al., 2013).

Analgesic Applications

Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, including compounds structurally related to "7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", has demonstrated significant analgesic and anti-inflammatory effects. These findings suggest the potential of such compounds as new classes of analgesic and anti-inflammatory agents, meriting further pharmacological evaluation (Zygmunt et al., 2015).

Cardiovascular Research

Compounds with the purine-2,6-dione framework have also been synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Their interaction with alpha-adrenoreceptors has been examined, identifying certain derivatives with pronounced prophylactic antiarrhythmic and hypotensive activities. This research underscores the potential utility of such compounds in treating cardiovascular conditions (Chłoń-Rzepa et al., 2004).

Applications in Organic Electronics

The benzo[d]oxazole moiety, as part of electron-acceptor building blocks in polymer semiconductors, has been utilized to create materials with very low-lying energy levels for n-type organic thin film transistors. This application demonstrates the relevance of benzo[d]oxazole derivatives in the field of organic electronics, contributing to the development of stable and efficient electron transport materials (Yan, Sun, & Li, 2013).

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary depending on their pharmacological activity. For instance, some benzoxazole derivatives have shown antimicrobial activity, while others have demonstrated anticancer activity . The specific mechanism of action for this compound is not detailed in the available resources.

Future Directions

Benzoxazole derivatives, including this compound, continue to be an area of interest in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on synthesizing new benzoxazole derivatives and studying their biological activities.

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3S/c1-31-23-22(24(34)30-26(31)35)33(15-16-37-27-28-20-9-5-6-10-21(20)36-27)25(29-23)32-13-11-19(12-14-32)17-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,30,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCUZMOJMFCUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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